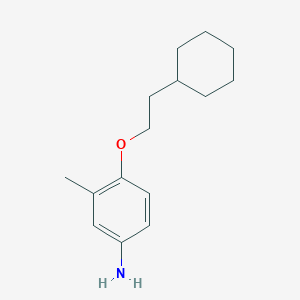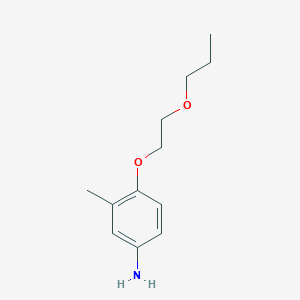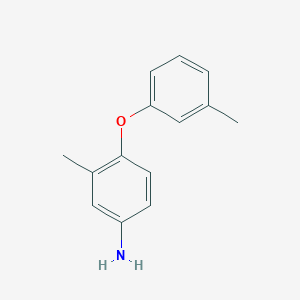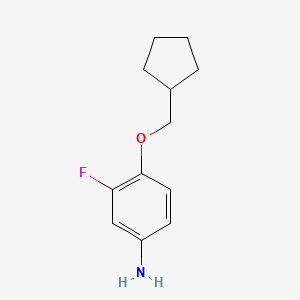
4-(4-Fluorophenoxy)-3-methylaniline
Descripción general
Descripción
4-(4-Fluorophenoxy)-3-methylaniline, otherwise known as 4-Fluoro-3-methylaniline, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 97 °C and a boiling point of 255 °C. 4-Fluoro-3-methylaniline is used in a variety of organic synthesis reactions and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
4-(4-Fluorophenoxy)-3-methylaniline and its derivatives have been studied for their role in the development of fluorescent chemosensors. These chemosensors are capable of detecting various analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. The presence of functional groups in the compound allows for the modulation of sensing selectivity and sensitivity, making it a valuable tool in the development of new chemosensors for a wide range of applications (Roy, 2021).
Synthesis of Intermediate Compounds
Research has also focused on the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of various pharmaceutical and chemical products. Studies have aimed at developing efficient and cost-effective synthesis methods, highlighting the importance of this compound derivatives in the chemical industry (Qiu et al., 2009).
Environmental and Health Impacts
Compounds related to this compound have been evaluated for their environmental persistence and potential health impacts. Studies on chlorogenic acid, for instance, have shown its various therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective effects, suggesting potential health benefits of related compounds (Naveed et al., 2018).
Advanced Oxidation Processes
The compound and its derivatives have been investigated in the context of advanced oxidation processes (AOPs) for environmental remediation. Research into the degradation of pollutants, including acetaminophen, has provided insights into the kinetics, mechanisms, and by-products of AOPs, demonstrating the relevance of this compound derivatives in environmental chemistry (Qutob et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-Fluorophenoxy)-3-methylaniline are currently unknown This compound is a synthetic derivative and its specific biological targets have not been identified in the literature
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
Compounds with similar structures have been shown to exert various effects at the molecular and cellular levels, such as altering protein function, disrupting cell signaling pathways, and inducing cell death .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-11(15)4-7-13(9)16-12-5-2-10(14)3-6-12/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STASXGNOMHJGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)








